2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid
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Overview
Description
2,2’-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid is an organic compound with the molecular formula C10H8ClNO6 and a molecular weight of 273.63 g/mol . This compound is characterized by the presence of a chloro and a nitro group attached to a phenylene ring, along with two acetic acid groups. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of strong acids or bases to facilitate the nitration and subsequent reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes followed by purification steps to ensure high purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylene derivatives.
Scientific Research Applications
2,2’-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, influencing cellular oxidative stress levels. The chloro group can participate in electrophilic aromatic substitution reactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,2’-(4-Nitro-1,3-phenylene)diacetic acid: Lacks the chloro group, leading to different reactivity and applications.
2,2’-(4-Chloro-1,3-phenylene)diacetic acid: Lacks the nitro group, resulting in different chemical properties and uses.
Properties
Molecular Formula |
C10H8ClNO6 |
---|---|
Molecular Weight |
273.62 g/mol |
IUPAC Name |
2-[5-(carboxymethyl)-4-chloro-2-nitrophenyl]acetic acid |
InChI |
InChI=1S/C10H8ClNO6/c11-7-4-8(12(17)18)6(3-10(15)16)1-5(7)2-9(13)14/h1,4H,2-3H2,(H,13,14)(H,15,16) |
InChI Key |
QWPTVHNDLOWIMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1CC(=O)O)Cl)[N+](=O)[O-])CC(=O)O |
Origin of Product |
United States |
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